molecular formula C16H11Cl2N4NaO5S B13792418 2-Pyrazolin-5-one, 1-(2,5-dichloro-4-sulfophenyl)-4-((p-hydroxyphenyl)azo)-3-methyl-, sodium salt CAS No. 67875-29-0

2-Pyrazolin-5-one, 1-(2,5-dichloro-4-sulfophenyl)-4-((p-hydroxyphenyl)azo)-3-methyl-, sodium salt

Cat. No.: B13792418
CAS No.: 67875-29-0
M. Wt: 465.2 g/mol
InChI Key: QIJXFVQAUMMZCP-UHFFFAOYSA-M
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Description

Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly as dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-aminophenol to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-5-oxo-1H-pyrazole to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonate group.

    Chlorination: Finally, the compound is chlorinated to introduce the chlorine atoms at the 2 and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.

    Reduction: The azo group can also be reduced to form amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, it can interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate
  • Sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate

Uniqueness

The uniqueness of sodium 2,5-dichloro-4-[4,5-dihydro-4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonate lies in its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple applications.

Properties

CAS No.

67875-29-0

Molecular Formula

C16H11Cl2N4NaO5S

Molecular Weight

465.2 g/mol

IUPAC Name

sodium;2,5-dichloro-4-[4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C16H12Cl2N4O5S.Na/c1-8-15(20-19-9-2-4-10(23)5-3-9)16(24)22(21-8)13-6-12(18)14(7-11(13)17)28(25,26)27;/h2-7,15,23H,1H3,(H,25,26,27);/q;+1/p-1

InChI Key

QIJXFVQAUMMZCP-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

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